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Compound of Interest

Compound Name: Cl-4AS-1

Cat. No.: B1278181

CI-4AS-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a steroidal, non-prostanoidal selective androgen receptor modulator (SARM)
belonging to the 4-azasteroid class of compounds. It has garnered research interest due to its
dual activity as a potent agonist of the androgen receptor (AR) and an inhibitor of 5a-reductase.
This unique profile suggests potential therapeutic applications where anabolic effects on
muscle and bone are desired with minimized androgenic side effects on tissues like the
prostate. This technical guide provides a comprehensive overview of the preclinical data,
experimental protocols, and known signaling pathways associated with CI-4AS-1.

Chemical and Physicochemical Properties

Cl-4AS-1 is chemically identified as (4aa,4b,6aa,7a,9a3,9ba,11aB)-N-(2-
Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-
indeno[5,4-flquinoline-7-carboxamide.[1]
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Property Value

CAS Number 188589-66-4

Molecular Formula C26H33CIN202

Molecular Weight 441.01 g/mol

Physical State White to off-white solid

Solubility Limited in common organic solvents

In Vitro Pharmacology

CI-4AS-1 has been characterized through a series of in vitro assays to determine its binding
affinity for the androgen receptor and its inhibitory potential against 5a-reductase.

Data Presentation
Assay Parameter Value (nM)

Androgen Receptor (AR)

o ICso 12
Binding
50-Reductase Inhibition (Type
ICso 6
1)
50-Reductase Inhibition (Type
ICso 10

)

ICso0 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for
50% inhibition in vitro.

Experimental Protocols

A competitive radioligand binding assay is utilized to determine the affinity of CI-4AS-1 for the
androgen receptor. This assay measures the ability of the test compound to displace a known
high-affinity radiolabeled androgen from the receptor.

» Receptor Source: Cytosol prepared from the ventral prostate of male rats.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1278181?utm_src=pdf-body
https://www.benchchem.com/product/b1278181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Radioligand: A synthetic, high-affinity androgen such as [H]-Mibolerone or [3H]-R1881.
e Procedure:

o Rat ventral prostates are homogenized in a buffer to isolate the cytosol containing the
androgen receptors.

o A constant concentration of the radioligand is incubated with the receptor preparation in
the presence of varying concentrations of CI-4AS-1.

o After incubation to reach equilibrium, the bound and free radioligand are separated. This is
commonly achieved by adsorbing the receptor-ligand complexes onto hydroxyapatite,
followed by washing to remove the unbound radioligand.

o The amount of radioactivity bound to the receptor is quantified using liquid scintillation
counting.

o The concentration of CI-4AS-1 that inhibits 50% of the specific binding of the radioligand
(ICso0) is determined by non-linear regression analysis of the competition curve.

The inhibitory activity of CI-4AS-1 against 5a-reductase is determined by measuring the
reduction in the conversion of testosterone to dihydrotestosterone (DHT).

e Enzyme Source: Homogenates of rat prostate tissue or cells expressing recombinant human
5a-reductase isozymes (type | and type II).

e Substrate: Radiolabeled testosterone (e.g., [\*C]-testosterone).
o Cofactor: NADPH.
e Procedure:

o The enzyme preparation is incubated with the radiolabeled testosterone substrate and
NADPH in the presence of varying concentrations of CI-4AS-1.

o The reaction is allowed to proceed for a defined period and is then stopped, typically by
the addition of a solvent to extract the steroids.
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o The substrate (testosterone) and the product (DHT) are separated using techniques such
as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

o The amount of radiolabeled DHT produced is quantified.

o The concentration of CI-4AS-1 that inhibits 50% of the enzyme activity (ICso) is calculated
from the dose-response curve.

In Vivo Pharmacology

Preclinical in vivo studies are essential to characterize the tissue-selective anabolic and
androgenic effects of CI-4AS-1. The standard model for this is the castrated male rat
(Hershberger assay).

Data Presentation

While comprehensive dose-response data for CI-4AS-1 in the Hershberger assay is not
publicly available, a study comparing CI-4AS-1 to its analogue TFM-4AS-1 in castrated (ORX)
and intact rats provides some insight into its in vivo activity.

. Treatment (10 mg/kg/day Prostate Weight (% of
Animal Model

for 7 days) Body Weight)
Intact Rats Vehicle ~0.25%
Cl-4AS-1 ~0.20%
Castrated (ORX) Rats Vehicle ~0.05%
Cl-4AS-1 ~0.15%

Note: This data is derived from a comparative study and represents a single dose. A full dose-
response assessment is required to comprehensively characterize the anabolic and androgenic
profile.

Experimental Protocols

This assay is the standard for evaluating the anabolic and androgenic properties of a
compound.
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e Animal Model: Immature male rats are castrated to remove the endogenous source of

androgens.
e Procedure:

o Following a post-castration recovery period, the animals are treated with the test
compound (CI-4AS-1) at various dose levels for a specified duration (typically 7-10 days).
A vehicle control group and a positive control group (e.g., testosterone propionate) are
included.

o At the end of the treatment period, the animals are euthanized, and specific tissues are

dissected and weighed.
o Anabolic activity is assessed by the wet weight of the levator ani muscle.

o Androgenic activity is determined by the wet weights of the ventral prostate and seminal
vesicles.

o The data is analyzed to determine the dose-dependent effects of the compound on these
tissues and to calculate the anabolic-to-androgenic ratio.

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and
pharmacodynamic data for CI-4AS-1 are not extensively available in the public domain.
General characteristics of 4-azasteroid SARMs suggest they are developed for oral
bioavailability. Further research is required to determine the specific ADME profile and the in

vivo dose-response relationships of CI-4AS-1.

Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
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Caption: Androgen receptor signaling pathway activated by CI-4AS-1.
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Caption: Inhibition of testosterone to DHT conversion by CI-4AS-1.

Experimental Workflow for In Vivo SARM Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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